2,3-Dihydroxy-2-methylbutanoic acid (DHMBA) is synthesized through conserved branched-chain amino acid (BCAA) biosynthesis pathways in plants and microorganisms. The pathway initiates with two pyruvate molecules condensing via acetolactate synthase (EC 2.2.1.6) to form α-acetolactate. This intermediate undergoes isomerization and reduction by ketol-acid reductoisomerase (EC 1.1.1.86) to yield (R)-2,3-dihydroxy-3-methylbutanoate (α,β-dihydroxyisovalerate) [8]. The final step involves dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9), which catalyzes the dehydration of DHMBA to α-ketoisovalerate—the direct precursor to valine [4] [6]. Notably, DHAD is feedback-inhibited by valine, creating a regulatory checkpoint in BCAA homeostasis [6].
In plants like Arabidopsis thaliana, this pathway occurs in chloroplasts, with DHAD requiring an iron-sulfur (Fe-S) cluster for activity. Microbial variants (e.g., Cupriavidus necator) show similar catalytic efficiency but differ in metal cofactor dependencies [4]. The kinetic parameters of key enzymes are summarized below:
Table 1: Enzymatic Properties in DHMBA Biosynthesis
Enzyme | Organism | Substrate | Product | Inhibitors |
---|---|---|---|---|
Acetolactate synthase | Arabidopsis thaliana | Pyruvate | α-Acetolactate | Valine, Leucine |
Ketol-acid reductoisomerase | Saccharomyces cerevisiae | α-Acetolactate | (R)-2,3-Dihydroxy-3-methylbutanoate | None known |
Dihydroxy-acid dehydratase | Cupriavidus necator | (R)-2,3-Dihydroxy-3-methylbutanoate | α-Ketoisovalerate | Valine |
Microorganisms leverage DHMBA as an intermediate in catabolic and fermentative pathways. Pseudomonas reinekei MT1 degrades DHMBA via a specialized meta-cleavage pathway initiated by 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA; EC 1.13.11.-). This enzyme catalyzes the extradiol cleavage of DHMBA to form 2-hydroxy-3-carboxymuconate, which is subsequently decarboxylated by DhbB to 2-hydroxymuconic semialdehyde—entering the TCA cycle as succinyl-CoA [9]. This pathway enables P. reinekei to utilize DHMBA as a sole carbon source.
Biotechnological applications exploit engineered strains of Corynebacterium glutamicum and Escherichia coli for DHMBA production. Overexpression of ilvCED operon genes (encoding reductoisomerase and dehydratase) combined with pyruvate carboxylase enhancement increases flux toward DHMBA. Fed-batch fermentation with C. glutamicum achieves titers >50 g/L by optimizing carbon/nitrogen ratios and suppressing valine feedback inhibition [6] [9].
Table 2: Microbial Fermentation Performance for DHMBA
Strain | Engineering Strategy | Substrate | DHMBA Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
Corynebacterium glutamicum | ilvCED overexpression | Glucose | 52.3 | 0.38 |
Escherichia coli BW25113 | ΔilvE + pycA overexpression | Glycerol | 34.1 | 0.29 |
Pseudomonas reinekei MT1 | Wild-type (degradation) | Benzoate | N/A | N/A |
In mammals, DHMBA arises primarily from threonine catabolism and xenobiotic detoxification. The metabolite (2R,3S)-2,3-dihydroxybutanoate (2,3-DHBA) is produced via threonine dehydrogenase (TDH) and 2-amino-3-ketobutyrate ligase activities, linking it to glycine and acetyl-CoA generation [2]. Crucially, aberrant accumulation of 2,3-DHBA occurs in acute myeloid leukemia (AML) patients with isocitrate dehydrogenase (IDH1/2) mutations. Here, mutant IDH diverts α-ketoglutarate toward D-2-hydroxyglutarate (2-HG), which disrupts mitochondrial metabolism and elevates 2,3-DHBA [2].
2,3-DHBA serves as a superior biomarker for IDH-mutant AML compared to 2-HG (AUC = 0.861; 87.3% sensitivity). Its elevation correlates with impaired branched-chain amino acid transaminase (BCAT) activity and altered redox balance [2]. Detoxification involves hepatic conjugation (glucuronidation/sulfation) and renal excretion, though specific enzymes remain uncharacterized.
Ruta graveolens synthesizes DHMBA derivatives as intermediates in alkaloid biosynthesis. The plant’s chloroform-soluble fractions contain quinoline and acridone alkaloids derived from anthranilate and DHMBA-like precursors [3] [7]. Compound 13 (an alkaloid from R. graveolens) promotes melanogenesis in vitiligo models by downregulating endoplasmic reticulum (ER) stress markers (Bip, IRE1, XBP-1) and suppressing pro-inflammatory cytokines like IL-6 [3]. This activity positions DHMBA derivatives as modulators of oxidative stress responses in melanocytes.
In related species (Dictamnus albus, Casimiroa edulis), DHMBA scaffolds are incorporated into limonoids and furanocoumarins. These compounds exhibit bioactivities tied to their vicinal diol moieties, including:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3